(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone
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Overview
Description
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a cyclopropyl-substituted azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Azetidine Formation: The azetidine ring can be synthesized through cyclization of appropriate precursors under basic conditions.
Coupling Reaction: The final step involves coupling the brominated pyrrole with the cyclopropyl-substituted azetidine under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the azetidine ring.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may serve as a probe in biological studies to understand the interactions of brominated pyrrole derivatives with biological targets.
Medicine
Industry
Used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-hydroxyazetidin-1-yl)methanone: Lacks the cyclopropyl group.
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)ethanone: Has an ethanone group instead of methanone.
Uniqueness
The presence of both the brominated pyrrole and the cyclopropyl-substituted azetidine makes this compound unique, potentially offering distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H15BrN2O2 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C12H15BrN2O2/c1-14-5-9(13)4-10(14)11(16)15-6-12(17,7-15)8-2-3-8/h4-5,8,17H,2-3,6-7H2,1H3 |
InChI Key |
HHUYHHQPNICUFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CC(C2)(C3CC3)O)Br |
Origin of Product |
United States |
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